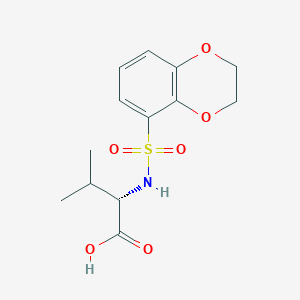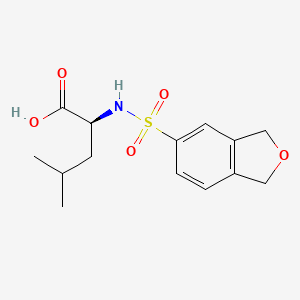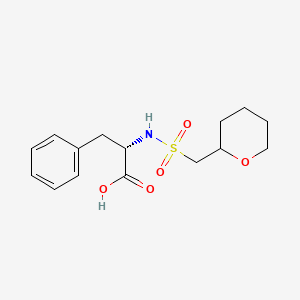![molecular formula C13H18N2O6S B6661591 (2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid](/img/structure/B6661591.png)
(2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid is a complex organic compound characterized by its unique structure, which includes a sulfonylamino group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the aromatic ring.
Coupling: The coupling of the sulfonylamino aromatic compound with a suitable chiral precursor to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative.
Scientific Research Applications
(2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the sulfonylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine
- (2S,3S)-3-formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid
Uniqueness
(2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-8(2)6-11(13(16)17)14-22(20,21)10-4-5-12(15(18)19)9(3)7-10/h4-5,7-8,11,14H,6H2,1-3H3,(H,16,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMLXVMLVDWREZ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(CC(C)C)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N[C@H](CC(C)C)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Methyl-[(3-methyl-1,2-oxazol-5-yl)methylsulfonyl]amino]propanoic acid](/img/structure/B6661531.png)
![(2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid](/img/structure/B6661535.png)
![(2S)-2-[(3-methoxyphenyl)methylsulfonylamino]-3-methylbutanoic acid](/img/structure/B6661547.png)
![(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661548.png)

![(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661560.png)
![(2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661564.png)
![3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6661571.png)

![3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B6661574.png)

![(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661595.png)
![(2S)-2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661602.png)
![(2R)-2-[(3-ethylimidazol-4-yl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661610.png)
